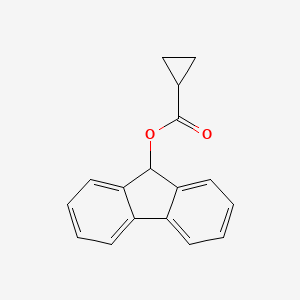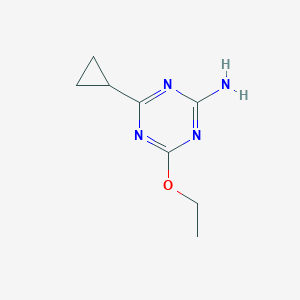
4-Cyclopropyl-6-ethoxy-1,3,5-triazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropyl-6-ethoxy-1,3,5-triazin-2-amine is a heterocyclic compound belonging to the triazine family. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. This particular compound features a cyclopropyl group and an ethoxy group attached to the triazine ring, which may impart unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-6-ethoxy-1,3,5-triazin-2-amine typically involves the following steps:
Cyclopropylamine Reaction: The starting material, cyclopropylamine, is reacted with ethyl chloroformate to form an intermediate cyclopropyl carbamate.
Triazine Ring Formation: The intermediate is then reacted with cyanuric chloride under basic conditions to form the triazine ring.
Amine Introduction: Finally, the ethoxy group is introduced via nucleophilic substitution using ethanol and a suitable base, such as sodium ethoxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropanone derivatives.
Reduction: Reduction reactions can target the triazine ring, potentially converting it to a more saturated amine derivative.
Substitution: Nucleophilic substitution reactions are common, especially at the ethoxy group, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Cyclopropanone derivatives.
Reduction: Saturated triazine amines.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-Cyclopropyl-6-ethoxy-1,3,5-triazin-2-amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules. It may also serve as a probe in biochemical assays to investigate cellular processes.
Medicine
Pharmaceutical research utilizes this compound as a scaffold for drug development. Its triazine core is a common motif in many therapeutic agents, and modifications to its structure can lead to the discovery of new drugs with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound is employed in the production of agrochemicals, such as herbicides and pesticides. Its ability to disrupt specific biological pathways in plants makes it a valuable component in crop protection formulations.
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-6-ethoxy-1,3,5-triazin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The triazine ring can form hydrogen bonds and hydrophobic interactions with active sites, leading to inhibition or activation of enzymatic activity. The cyclopropyl and ethoxy groups may enhance binding affinity and selectivity for specific targets, thereby modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
4-Cyclopropyl-6-methoxy-1,3,5-triazin-2-amine: Similar structure but with a methoxy group instead of an ethoxy group.
4-Cyclopropyl-6-methylthio-1,3,5-triazin-2-amine: Contains a methylthio group, which may alter its reactivity and biological activity.
4-Cyclopropyl-6-chloro-1,3,5-triazin-2-amine: The presence of a chloro group can significantly change its chemical properties and applications.
Uniqueness
4-Cyclopropyl-6-ethoxy-1,3,5-triazin-2-amine is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and interaction with biological targets. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
92239-36-6 |
|---|---|
Molecular Formula |
C8H12N4O |
Molecular Weight |
180.21 g/mol |
IUPAC Name |
4-cyclopropyl-6-ethoxy-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C8H12N4O/c1-2-13-8-11-6(5-3-4-5)10-7(9)12-8/h5H,2-4H2,1H3,(H2,9,10,11,12) |
InChI Key |
IJIVBPPMCFCMGB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=NC(=N1)N)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


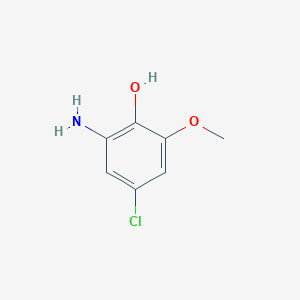

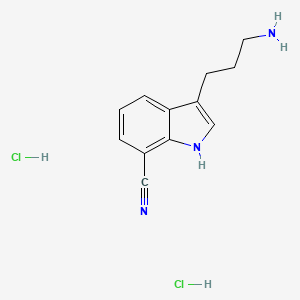
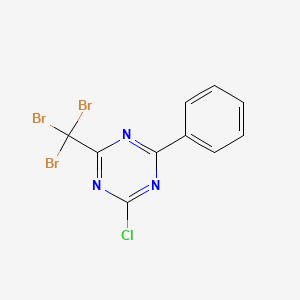
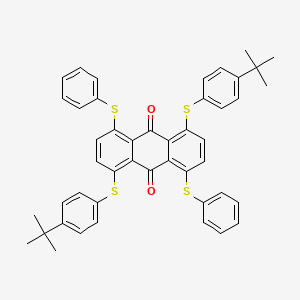
![tert-Butyl 2-oxo-7-(trifluoromethyl)spiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13141965.png)
![N,N-Dimethyl-[2,2'-bipyridine]-6-carbothioamide](/img/structure/B13141975.png)

![3-[[[(1,1-dimethylethoxy)carbonyl]amino]oxy]Propanoic acid](/img/structure/B13141988.png)
![1H-Pyrrolo[2,3-b]pyridine, 1-(cyclopropylmethyl)-](/img/structure/B13141995.png)

![5,6-Dimethyl-[2,2'-bipyridine]-3,3'-diol](/img/structure/B13142004.png)
![azane;[(2R)-1-[hydroxy-[(1R,2R,3S,4R,5R,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B13142012.png)
